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Compound of Interest

Compound Name: 4-(Iodomethyl)-2-phenylthiazole

Cat. No.: B8725249 Get Quote

CAS Number: 78359-00-9

This technical guide provides a comprehensive overview of 4-(Iodomethyl)-2-phenylthiazole,

a heterocyclic compound of interest to researchers and professionals in the fields of organic

synthesis, medicinal chemistry, and drug development. While specific detailed studies on this

particular molecule are limited, this guide synthesizes available data and provides insights

based on the well-established chemistry of the phenylthiazole scaffold.

Chemical and Physical Properties
4-(Iodomethyl)-2-phenylthiazole is a solid, and its key properties are summarized in the table

below. This data is compiled from various chemical supplier databases.

Property Value

CAS Number 78359-00-9

Molecular Formula C₁₀H₈INS

Molecular Weight 301.15 g/mol

Appearance Solid

Storage Conditions Store in a cool, dry, well-ventilated area
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Synthesis and Experimental Protocols
While a specific, published experimental protocol for the synthesis of 4-(Iodomethyl)-2-
phenylthiazole is not readily available, a plausible and efficient synthetic route can be

proposed based on established methodologies for the synthesis of substituted thiazoles. The

most common and versatile method for constructing the thiazole ring is the Hantzsch thiazole

synthesis.[1][2][3][4] A likely two-step synthesis is outlined below.

Step 1: Synthesis of 4-(Hydroxymethyl)-2-phenylthiazole

The first step involves the synthesis of the corresponding alcohol, 4-(hydroxymethyl)-2-

phenylthiazole. This can be achieved via the Hantzsch thiazole synthesis by reacting

thiobenzamide with a suitable α-halo-ketone, such as 1,3-dichloroacetone, followed by

hydrolysis.

Representative Experimental Protocol:

To a solution of thiobenzamide (1 equivalent) in ethanol, add 1,3-dihydroxyacetone (1.1

equivalents).

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and remove the solvent

under reduced pressure.

The crude product is then purified by column chromatography on silica gel using a suitable

eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 4-(hydroxymethyl)-2-

phenylthiazole.

Step 2: Iodination of 4-(Hydroxymethyl)-2-phenylthiazole

The second step is the conversion of the hydroxymethyl group to the iodomethyl group. This is

a standard transformation in organic synthesis and can be achieved using various iodinating

agents. A common method is the Appel reaction, using iodine and triphenylphosphine.

Representative Experimental Protocol:
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Dissolve 4-(hydroxymethyl)-2-phenylthiazole (1 equivalent) and triphenylphosphine (1.2

equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or

argon).

Cool the solution to 0 °C in an ice bath.

Add iodine (1.2 equivalents) portion-wise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC

analysis indicates complete consumption of the starting material.

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

Extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product, 4-(Iodomethyl)-2-phenylthiazole, is then purified by column

chromatography on silica gel.
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Step 1: Hantzsch Thiazole Synthesis
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Caption: Proposed synthetic workflow for 4-(Iodomethyl)-2-phenylthiazole.

Reactivity and Applications in Drug Development
The 4-(iodomethyl) group is a reactive functional handle, making this compound a valuable

intermediate in organic synthesis. The iodine atom is a good leaving group, readily displaced

by nucleophiles. This allows for the introduction of the 2-phenylthiazole-4-methyl moiety into a

wide variety of molecular scaffolds.

Given the broad spectrum of biological activities reported for phenylthiazole derivatives, 4-
(Iodomethyl)-2-phenylthiazole serves as a key building block for the synthesis of novel
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therapeutic agents. The phenylthiazole core is found in drugs with diverse applications,

including antifungal, antiviral, and anticancer treatments.[5][6][7][8]

Biological Activity of Phenylthiazole Derivatives
While there is no specific biological data for 4-(Iodomethyl)-2-phenylthiazole, the broader

class of phenylthiazole derivatives has been extensively studied and shown to exhibit a range

of biological activities.

Antifungal Activity: Many phenylthiazole-containing compounds have demonstrated potent

antifungal activity. One of the primary mechanisms of action is the inhibition of the fungal

enzyme lanosterol 14α-demethylase (CYP51).[9][10][11] This enzyme is crucial for the

biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of

CYP51 disrupts membrane integrity, leading to fungal cell death.[5][12]

Anticancer Activity: Numerous 2-phenylthiazole derivatives have been investigated for their

potential as anticancer agents.[13][14][15][16] These compounds have been shown to induce

apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[17] The

specific mechanisms of action are diverse and can involve the inhibition of various kinases and

other cellular targets.

Antiviral Activity: Certain phenylthiazole derivatives have been identified as inhibitors of viral

replication, particularly against flaviviruses.[7][8] These compounds can target viral proteins,

such as the envelope (E) protein, interfering with the viral life cycle.

Signaling Pathway: Inhibition of Fungal CYP51
The following diagram illustrates the generalized signaling pathway for the antifungal activity of

phenylthiazole derivatives that act as CYP51 inhibitors.
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Caption: Generalized mechanism of action for antifungal phenylthiazole derivatives.

Disclaimer: This document is intended for informational purposes for a technical audience. The

proposed experimental protocols are representative and have not been optimized for 4-
(Iodomethyl)-2-phenylthiazole. All laboratory work should be conducted by qualified

professionals with appropriate safety precautions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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